3-Bromo-4-chloro-5-methylphenol physical and chemical properties
3-Bromo-4-chloro-5-methylphenol physical and chemical properties
An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylphenol
Introduction
3-Bromo-4-chloro-5-methylphenol is a halogenated aromatic organic compound. As a substituted phenol, its chemical behavior is governed by the interplay of the hydroxyl (-OH), methyl (-CH₃), bromine (-Br), and chlorine (-Cl) functional groups attached to the benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic approach, and essential safety information, tailored for professionals in chemical research and drug development. While this compound is primarily available as a research chemical or building block, its structural motifs are common in biocidal agents and pharmaceutical intermediates.[1][2][3] Understanding its properties is crucial for its effective use in synthetic applications.
Chemical Structure and Identification
The molecular structure of 3-Bromo-4-chloro-5-methylphenol is fundamental to all its properties. The substitution pattern on the phenol ring dictates its electronic and steric characteristics.
Caption: Proposed two-step synthesis of 3-Bromo-4-chloro-5-methylphenol.
Rationale for the Proposed Pathway:
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Starting Material : 3-methylphenol is an inexpensive and commercially available starting material.
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Step 1: Chlorination : The hydroxyl and methyl groups are both ortho-, para- directing. The position para to the hydroxyl group (position 4) is sterically accessible and electronically activated, making it the most likely site for the initial chlorination, yielding 4-chloro-3-methylphenol. [4][5]3. Step 2: Bromination : In 4-chloro-3-methylphenol, the remaining open positions ortho to the powerfully activating hydroxyl group are positions 2 and 6 (equivalent to 5 in the target molecule's numbering system). Bromination would be expected to occur at one of these sites. Directing effects would favor substitution at the position meta to the deactivating chlorine, leading to the desired 3-bromo-4-chloro-5-methylphenol product.
Representative Experimental Protocol: Bromination
The following is a general, representative protocol for the bromination of a substituted phenol. Note: This protocol has not been optimized for this specific substrate and should be adapted and tested on a small scale.
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Dissolution : Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Cooling : Cool the reaction mixture to 0-5 °C using an ice bath.
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Bromine Addition : Slowly add 1.0 equivalent of bromine (Br₂), either neat or dissolved in the same solvent, to the stirred solution via the addition funnel over 30-60 minutes. Maintain the temperature below 10 °C.
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Reaction : Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
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Quenching : Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted bromine.
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Extraction : Transfer the mixture to a separatory funnel. If a water-immiscible solvent was used, add water and extract the product into an organic layer (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with water and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-Bromo-4-chloro-5-methylphenol.
Potential Applications
While specific applications for 3-Bromo-4-chloro-5-methylphenol are not well-documented, its structure as a halogenated phenol suggests potential utility in several areas of research and development:
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Agrochemicals : Substituted phenols are common motifs in herbicides and fungicides. This compound could be investigated for potential biocidal activity.
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Pharmaceutical Intermediates : Halogenated aromatic rings are versatile handles for further chemical modification, particularly through metal-catalyzed cross-coupling reactions. This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic value. [6]* Antiseptics and Disinfectants : Many chlorinated and brominated phenols exhibit antimicrobial properties. For example, the related compound 4-chloro-3-methylphenol is used as an antiseptic and preservative. [4][7]
Safety and Handling
No specific safety data sheet (SDS) for 3-Bromo-4-chloro-5-methylphenol is readily available. Therefore, its handling should be guided by the data for structurally similar compounds, such as 3-bromo-5-chlorophenol and other halogenated phenols. [8]It should be treated as a hazardous substance.
Assumed Hazards:
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Acute Toxicity : Likely harmful if swallowed, inhaled, or in contact with skin. [9][10]* Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation. [8][10][11]* Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or vapor. [11]
Recommended Safe Handling Protocol
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Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles or a face shield.
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Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use. [11] * Body Protection : Wear a laboratory coat.
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Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Spill Response : In case of a spill, avoid generating dust. Evacuate the area. Collect the spilled material using a method that does not disperse dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a sealed container for disposal. [12]5. Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [9]6. Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. [12]
References
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PubChem. (n.d.). 3-Bromo-4-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). 3-bromo-4-chloro-5-methylphenol. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). Organic Chemistry Aromatic synthesis. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 4′-Hydroxy-5,6,7,8-tetramethoxyflavone. Retrieved from [Link]
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PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-5-chloro-2-methylphenol (C7H6BrClO). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-3-methylphenol. Retrieved from [Link]
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Chemsrc. (2025). 3-Bromo-5-methylphenol | CAS#:74204-00-5. Retrieved from [Link]
- Google Patents. (n.d.). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
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YouTube. (2018). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Retrieved from [Link]
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Go Molecules. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
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PubChem. (n.d.). 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole.... Retrieved from [Link]
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The Good Scents Company. (n.d.). 8-ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethyl cyclopenta(g)-2-benzopyran. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-chloro-3-methyl-. WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. Retrieved from [Link]
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